molecular formula C12H17N B12306284 (1-(m-Tolyl)cyclobutyl)methanamine

(1-(m-Tolyl)cyclobutyl)methanamine

Cat. No.: B12306284
M. Wt: 175.27 g/mol
InChI Key: QFUZADVRDVKIIX-UHFFFAOYSA-N
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Description

(1-(m-Tolyl)cyclobutyl)methanamine is a cyclobutane-derived amine featuring a meta-methylphenyl (m-tolyl) substituent on the cyclobutyl ring. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol (CAS No. 1094477-12-9) . The compound is structurally characterized by a cyclobutane ring fused to a methanamine group (-CH₂NH₂) and an m-tolyl aromatic moiety.

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes such as the AAA ATPase p97 . Its rigid cyclobutyl scaffold and aromatic substitution pattern make it valuable for optimizing steric and electronic interactions in drug design.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[1-(3-methylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3

InChI Key

QFUZADVRDVKIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(m-Tolyl)cyclobutyl)methanamine typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through a cyclization reaction using appropriate starting materials and catalysts.

    Amination: The cyclobutyl compound is then subjected to amination to introduce the methanamine group. This step often requires the use of amine sources and suitable reaction conditions to ensure high yield and purity.

    Methylation: The final step involves the introduction of the methyl group at the meta position of the phenyl ring. This can be achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of (1-(m-Tolyl)cyclobutyl)methanamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

    Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

    Continuous Flow Reactors: These are used for large-scale production and offer advantages such as increased efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(1-(m-Tolyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce ketones, aldehydes, or carboxylic acids.

    Reduction: May yield amines or other reduced forms.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

(1-(m-Tolyl)cyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(m-Tolyl)cyclobutyl)methanamine involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Cyclobutylmethanamine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data References
(1-(m-Tolyl)cyclobutyl)methanamine m-Tolyl C₁₄H₂₁N 203.33 CAS 1094477-12-9; Used in p97 inhibitors
(1-(4-Chlorophenyl)cyclobutyl)methanamine 4-Chlorophenyl C₁₁H₁₃ClN 194.68 Market analysis up to 2025; pharmaceutical intermediate
(1-(2-Methoxyphenyl)cyclobutyl)methanamine 2-Methoxyphenyl C₁₂H₁₇NO 191.27 CAS 927993-47-3; polar due to methoxy group
(1-(2-Bromophenyl)cyclobutyl)methanamine 2-Bromophenyl C₁₁H₁₄BrN·HCl 276.60 Research use only; halogenated analog
(1-Methylcyclobutyl)methanamine Hydrochloride Methyl C₆H₁₃N·HCl 135.64 Boiling point: 104°C; simpler aliphatic variant
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine 4-Methylpiperazinyl C₁₀H₂₁N₃ 183.30 Used in p97 inhibitor synthesis

Key Observations:

  • Aromatic Substitution : The m-tolyl group introduces steric bulk and moderate electron-donating effects compared to halogenated (e.g., 4-chlorophenyl ) or methoxy-substituted (e.g., 2-methoxyphenyl ) analogs. Halogenated derivatives may enhance binding to hydrophobic enzyme pockets.
  • Aliphatic vs.
  • Piperazine Derivatives : Compounds like (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine exhibit enhanced hydrogen-bonding capacity due to the piperazine ring, critical for enzyme inhibition .

Role in Enzyme Inhibition

  • (1-(m-Tolyl)cyclobutyl)methanamine : Incorporated into p97 ATPase inhibitors (e.g., Compound 23 ), where the m-tolyl group optimizes hydrophobic interactions with the enzyme's binding pocket.

Biological Activity

Structural Features

  • (1-(m-Tolyl)cyclobutyl)methanamine contains a cyclobutyl ring substituted with a methyl group on the aromatic ring (m-tolyl). This structural configuration contributes to its stability and interaction with biological targets.
  • The compound's amine group facilitates interactions with enzymes and receptors, potentially modulating their activity. It may act as a ligand for specific biomolecular targets, influencing signaling pathways and enzymatic processes.

1. Interaction with Enzymes and Receptors

Studies indicate that the compound exhibits interactions with enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders. Its cyclobutyl moiety provides rigidity, enhancing selectivity for specific receptor binding sites.

2. Antiviral Potential

Preliminary research has explored its role in inhibiting viral replication. Similar compounds have shown synergy with FDA-approved antiviral drugs, making it a candidate for combination therapies against viral infections such as hepatitis C .

3. Pharmacokinetics

  • Favorable pharmacokinetic properties have been observed in animal models:
    • Liver Distribution: High liver retention suggests potential for targeting hepatic diseases.
    • Metabolic Stability: The compound demonstrates a long metabolic half-life, reducing dosing frequency .

Case Study 1: Antiviral Synergy

  • In vitro assays combining (1-(m-Tolyl)cyclobutyl)methanamine with ribavirin and telaprevir showed synergistic effects against hepatitis C virus (HCV). Cytotoxicity assays confirmed minimal toxicity at therapeutic concentrations .
Compound CombinationEC50 (nM)Cytotoxicity (%)
(1-(m-Tolyl)cyclobutyl)methanamine + Ribavirin43 ± 1.74<10%
(1-(m-Tolyl)cyclobutyl)methanamine + Telaprevir48 ± 1.82<10%

Case Study 2: Neurological Applications

  • The compound's structural analogs have been studied for their role in modulating neurotransmitter pathways. Preliminary data suggest potential applications in treating neurodegenerative diseases like Parkinson's or Alzheimer's .

Comparative Analysis

Property(1-(m-Tolyl)cyclobutyl)methanamineAnalog Compounds
LipophilicityModerateHigh (for trifluoromethyl analogs)
Metabolic StabilityHighVariable
Receptor Binding SelectivityHighModerate
Potential ApplicationsAntiviral, NeurologicalAntiviral

Therapeutic Exploration

  • Further studies are needed to explore its efficacy in vivo, particularly for neurological and antiviral applications.
  • Structural modifications could enhance receptor binding affinity and reduce off-target effects.

Clinical Trials

  • Early-phase clinical trials focusing on safety and efficacy are recommended to validate its therapeutic potential.

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